molecular formula C24H24N2O5 B15171207 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-

Cat. No.: B15171207
M. Wt: 420.5 g/mol
InChI Key: UOZLMUGLEWVIBH-XMMPIXPASA-N
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Description

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)- is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a diazaspiro nonane core and a fluorenylmethoxycarbonyl group. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the fluorenylmethoxycarbonyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with varied functional groups.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorenylmethoxycarbonyl group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-: Lacks the fluorenylmethoxycarbonyl group, resulting in different chemical properties and applications.

    2,7-Diazaspiro[3.5]nonane-7-acetic acid: Features a different spirocyclic core, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the fluorenylmethoxycarbonyl group in 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)- distinguishes it from similar compounds, providing enhanced stability and unique reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid

InChI

InChI=1S/C24H24N2O5/c27-21(28)14-25-13-11-24(22(25)29)10-5-12-26(24)23(30)31-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,27,28)/t24-/m1/s1

InChI Key

UOZLMUGLEWVIBH-XMMPIXPASA-N

Isomeric SMILES

C1C[C@]2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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